4'-Bromo-3-(2,4-dimethylphenyl)propiophenone
Description
4'-Bromo-3-(2,4-dimethylphenyl)propiophenone is a brominated aromatic ketone characterized by a propiophenone backbone substituted with a bromine atom at the 4'-position of the phenyl ring and a 2,4-dimethylphenyl group at the 3-position. This compound is listed as discontinued by CymitQuimica (Ref: 10-F206428), indicating its primary use in specialized research or industrial applications .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-3-4-14(13(2)11-12)7-10-17(19)15-5-8-16(18)9-6-15/h3-6,8-9,11H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMOEPVPSBGMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644679 | |
| Record name | 1-(4-Bromophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-87-8 | |
| Record name | 1-(4-Bromophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3-(2,4-dimethylphenyl)propiophenone typically involves the bromination of 3-(2,4-dimethylphenyl)propiophenone. The reaction is carried out under controlled conditions to ensure selective bromination at the 4’ position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-3-(2,4-dimethylphenyl)propiophenone may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to maintain consistency and high purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-(2,4-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar solvents like acetone or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of iodinated or thiocyanated derivatives.
Reduction: Formation of 4’-Bromo-3-(2,4-dimethylphenyl)propanol.
Oxidation: Formation of 4’-Bromo-3-(2,4-dimethylphenyl)benzoic acid.
Scientific Research Applications
4’-Bromo-3-(2,4-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(2,4-dimethylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the propiophenone moiety play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, synthesized from evidence across patents, safety data sheets, and chemical databases:
Key Comparative Insights
Substituent Effects on Reactivity and Stability: Chlorine vs. Methyl/Methoxy Groups: The chloro derivative (CAS 31736-73-9) exhibits higher electrophilicity due to the electron-withdrawing Cl atom, making it more reactive in nucleophilic substitutions compared to the electron-donating methyl and methoxy groups in other analogs .
Positional Isomerism: The 3'-bromo isomer (3'-Br-3-(2,3-dimethylphenyl)propiophenone) differs in bromine placement, which may alter electronic distribution and intermolecular interactions compared to the 4'-bromo target compound .
Applications: UV Stabilizers: Bromophenyl derivatives are precursors to triazine-based compounds (e.g., 4,6-bis-(2,4-dimethylphenyl)-2-(4-bromophenyl)-s-triazine), used as light stabilizers in polymers . Pharmaceutical Intermediates: Methoxy-substituted analogs (e.g., 4'-Br-3-(2-methoxyphenyl)propiophenone) are likely intermediates in drug synthesis due to enhanced solubility .
Synthetic Routes: Many analogs are synthesized via Claisen-Schmidt condensations, as evidenced by methods using bromo-hydroxyacetophenones and substituted benzaldehydes under basic conditions .
Biological Activity
4'-Bromo-3-(2,4-dimethylphenyl)propiophenone is an organic compound with notable structural characteristics that influence its biological activity. With a molecular formula of CHBrO and a molecular weight of approximately 317.23 g/mol, this compound features a bromine atom at the para position relative to a carbonyl group and a 2,4-dimethylphenyl substituent. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The unique structure of this compound is critical to its biological function. The presence of the bromine atom and the arrangement of methyl groups on the phenyl ring significantly affect its reactivity and interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 317.23 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Biological Activity
Research indicates that this compound interacts with various biomolecules, potentially acting as a substrate in enzymatic reactions or binding to specific receptors. Preliminary studies suggest that it may exhibit pharmacological properties worthy of further exploration in medicinal chemistry.
The mechanisms through which this compound exerts its biological effects involve:
- Enzyme Interaction : Studies have shown potential binding affinities with specific enzymes, although detailed mechanisms remain to be elucidated.
- Cellular Pathways : Investigations into its effects on cellular signaling pathways are ongoing, aiming to understand its role in modulating biological responses.
Case Studies and Research Findings
- Pharmacological Potential : Initial evaluations suggest that this compound may possess anti-inflammatory and analgesic properties. In vitro studies demonstrated a dose-dependent response in cell viability assays.
- Toxicity Assessment : Toxicity studies indicate that while the compound shows promise in therapeutic applications, it also requires careful evaluation of its safety profile. The MTT assay revealed varying levels of cytotoxicity across different cell lines.
- Comparative Analysis : A comparative study with structurally similar compounds (e.g., 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone) highlighted differences in biological activity attributed to variations in their chemical structure.
Applications
The potential applications of this compound span several fields:
- Medicinal Chemistry : It is being explored as a lead compound for developing new therapeutics targeting specific diseases.
- Organic Synthesis : It serves as a building block for synthesizing more complex molecules in organic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
